molecular formula C17H18O2 B1629571 3-(3-Methoxyphenyl)-3'-methylpropiophenone CAS No. 898774-40-8

3-(3-Methoxyphenyl)-3'-methylpropiophenone

Cat. No.: B1629571
CAS No.: 898774-40-8
M. Wt: 254.32 g/mol
InChI Key: WKJRJRBFZQMSCD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring and a methyl group (-CH3) attached to the propiophenone structure

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for maintaining cell structure and facilitating cell division .

Mode of Action

Similar compounds like apocynin have been found to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It’s worth noting that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca), has been found to improve hepatic lipid metabolism via gpr41 . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might affect similar pathways and have downstream effects on lipid metabolism.

Pharmacokinetics

A study on hmpa showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream, reaching the maximum concentration in 15 minutes . This suggests that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might have similar ADME properties and bioavailability.

Result of Action

Studies on hmpa have shown that it can enhance grip strength, decrease the plasma level of blood urea nitrogen after exercise, and inhibit muscular lipid metabolism and protein catabolism . These findings suggest that 3-(3-Methoxyphenyl)-3’-methylpropiophenone might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-3’-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methoxyacetophenone is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Methoxyphenyl)-3’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJRJRBFZQMSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644211
Record name 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-40-8
Record name 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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